3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid
Overview
Description
4-Pyridoxic acid 5’-phosphate is a derivative of vitamin B6, specifically a catabolite of pyridoxine. It is formed through the action of aldehyde oxidase in the liver and is a significant metabolite in the catabolism of vitamin B6 . This compound plays a crucial role in various biochemical processes and is often used as a marker to assess vitamin B6 status in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Pyridoxic acid 5’-phosphate typically involves the oxidation of pyridoxal 5’-phosphate. This can be achieved using various oxidizing agents such as manganese dioxide or aldehyde oxidase . The reaction conditions often require a controlled environment to ensure the stability of the product, as it can be sensitive to light and temperature .
Industrial Production Methods: Industrial production of 4-Pyridoxic acid 5’-phosphate involves large-scale synthesis using similar oxidation processes. The compound is often produced in a controlled environment to maintain its stability and purity. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the quality and stability of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridoxic acid 5’-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in numerous biochemical processes .
Common Reagents and Conditions: Common reagents used in the reactions involving 4-Pyridoxic acid 5’-phosphate include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the reactions of 4-Pyridoxic acid 5’-phosphate include pyridoxal and pyridoxamine derivatives. These products are crucial intermediates in the metabolism of vitamin B6 and play significant roles in various enzymatic reactions .
Scientific Research Applications
4-Pyridoxic acid 5’-phosphate has numerous scientific research applications. It is widely used in clinical studies to assess vitamin B6 status and its association with various diseases, including pancreatic and colorectal cancer . The compound is also used as a standard in the spectrometric analysis of metabolites . In addition, it plays a role in the study of enzymatic reactions and metabolic pathways involving vitamin B6 .
Mechanism of Action
The mechanism of action of 4-Pyridoxic acid 5’-phosphate involves its role as a coenzyme in various biochemical reactions. It acts as a cofactor for over 140 enzyme reactions, including those involved in amino acid, glucose, and lipid metabolism . The compound interacts with specific molecular targets and pathways, facilitating the catalysis of essential biochemical processes .
Comparison with Similar Compounds
4-Pyridoxic acid 5’-phosphate is part of the vitamin B6 family, which includes pyridoxal, pyridoxine, and pyridoxamine, along with their phosphorylated derivatives . Compared to these similar compounds, 4-Pyridoxic acid 5’-phosphate is unique in its role as a catabolite and its use as a clinical marker for vitamin B6 status . Other similar compounds include pyridoxal 5’-phosphate, pyridoxine 5’-phosphate, and pyridoxamine 5’-phosphate .
Properties
IUPAC Name |
3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO7P/c1-4-7(10)6(8(11)12)5(2-9-4)3-16-17(13,14)15/h2,10H,3H2,1H3,(H,11,12)(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNPJLEFOEFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(=O)O)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241822 | |
Record name | 4-Pyridoxic acid 5'-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954-27-8 | |
Record name | 4-Pyridoxic acid 5'-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridoxic acid 5'-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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